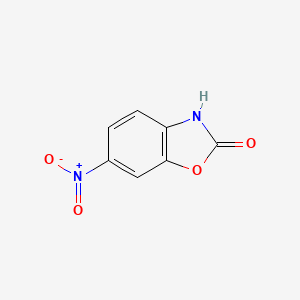

2(3H)-Benzoxazolone, 6-nitro-

Description

The exact mass of the compound 2(3H)-Benzoxazolone, 6-nitro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(3H)-Benzoxazolone, 6-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Benzoxazolone, 6-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYJZHYTADCWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063560 | |

| Record name | 2(3H)-Benzoxazolone, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4694-91-1 | |

| Record name | 6-Nitro-2-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzoxazolone, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzoxazolone, 6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzoxazolone, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrobenzoxazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2(3H)-Benzoxazolone, 6-nitro- chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-Nitro-2(3H)-Benzoxazolone

Introduction

6-Nitro-2(3H)-Benzoxazolone is a heterocyclic organic compound that serves as a pivotal intermediate in various domains of chemical science. Structurally, it features a benzene ring fused to an oxazolone ring, with a nitro group substitution that significantly influences its reactivity and properties. The benzoxazolone core is widely recognized by medicinal chemists as a "privileged scaffold".[1][2] This designation is attributed to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities such as analgesic, anti-inflammatory, and neuroprotective effects.[2][3]

This guide offers a comprehensive technical overview of 6-nitro-2(3H)-benzoxazolone for researchers, scientists, and drug development professionals. It delves into its fundamental chemical properties, synthetic routes, analytical characterization, reactivity, and key applications, providing the field-proven insights necessary for its effective utilization in research and development.

Chapter 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and physical characteristics is foundational to its application. These properties govern its solubility, stability, reactivity, and potential biological interactions.

Structural Elucidation and Identification

The molecule consists of a bicyclic system where a benzene ring is fused to a five-membered oxazolidin-2-one ring. The nitro group at the 6-position is a strong electron-withdrawing group, which profoundly impacts the electronic distribution and chemical behavior of the entire scaffold.

-

IUPAC Name: 6-nitro-3H-1,3-benzoxazol-2-one[4]

-

CAS Number: 4694-91-1[4]

-

Molecular Formula: C₇H₄N₂O₄[5]

-

Synonyms: 6-Nitro-2-benzoxazolinone, 6-Nitrobenzoxazolone, 6-Nitro-1,3-benzoxazol-2(3H)-one[4][5][6]

Physicochemical Data Summary

The key physicochemical properties of 6-nitro-2(3H)-benzoxazolone are summarized in the table below. These values are critical for selecting appropriate solvents, predicting behavior in different phases, and designing experimental conditions.

| Property | Value | Source(s) |

| Appearance | Pale yellow solid / White to off-white powder or needles | [5][6] |

| Melting Point | 241 - 252 °C | [5][6][7] |

| Density | ~1.6 g/cm³ (Predicted) | [6][7] |

| pKa | 7.89 ± 0.70 (Predicted) | [6] |

| XLogP3 | 1.3 | [7] |

| Purity | ≥ 98% (by HPLC) | [5] |

Thermochemistry and Stability

The thermodynamic properties of 6-nitro-2(3H)-benzoxazolone provide insight into its intrinsic stability and the energy changes associated with its reactions. A study by Ribeiro da Silva et al. investigated its thermochemistry using calorimetric techniques and computational methods.[8] The standard molar enthalpy of formation in the solid state was determined, providing a quantitative measure of its stability relative to its constituent elements. This data is crucial for reaction engineering, safety assessments (e.g., predicting exothermic decomposition), and understanding structure-energy relationships within the benzoxazolone class of compounds. The product is generally chemically stable under standard ambient conditions (room temperature).[9]

Chapter 2: Synthesis and Reactivity

The utility of 6-nitro-2(3H)-benzoxazolone as a research tool is underpinned by its accessible synthesis and predictable reactivity, which allows for its incorporation into more complex molecular designs.

Synthetic Pathways

The synthesis of benzoxazolones typically involves the cyclization of a 2-aminophenol derivative with a carbonylating agent. For 6-nitro-2(3H)-benzoxazolone, a common precursor is 2-amino-5-nitrophenol. The reaction introduces the C2 carbonyl group to form the five-membered oxazolone ring.

Caption: General synthetic pathway for 6-Nitro-2(3H)-benzoxazolone.

This protocol describes a general method for the synthesis of benzoxazolones from 2-aminophenols, adapted for the specific target molecule. The choice of a carbonylating agent is critical; phosgene is highly effective but extremely toxic, making alternatives like triphosgene, carbonyldiimidazole (CDI), or even urea common in modern synthesis.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1 equivalent of 2-amino-5-nitrophenol in a suitable aprotic solvent (e.g., tetrahydrofuran, ethyl acetate).

-

Carbonylation: Slowly add a solution of the carbonylating agent (e.g., 1.1 equivalents of CDI) to the stirred solution at room temperature. The choice of CDI is strategic as it avoids harsh acidic or basic conditions and the byproduct, imidazole, is easily removed.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The formation of the intermediate carbamate may be observed.

-

Cyclization: Upon completion of the initial acylation, the reaction mixture is heated to reflux to promote intramolecular cyclization. This step involves the nucleophilic attack of the phenolic oxygen onto the carbonyl carbon, followed by the elimination of a leaving group (e.g., imidazole).

-

Workup and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with dilute acid (to remove imidazole), water, and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure, pale yellow 6-nitro-2(3H)-benzoxazolone.[5]

Chemical Reactivity

The reactivity of 6-nitro-2(3H)-benzoxazolone is dictated by its functional groups: the acidic N-H proton, the electron-deficient aromatic ring, and the nitro group.

-

N-H Acidity: The N-H proton is weakly acidic (predicted pKa ≈ 7.9) and can be deprotonated by a suitable base.[6] This allows for facile N-alkylation or N-acylation reactions, which is the primary method for generating diverse libraries of derivatives for drug discovery and other applications.[10]

-

Aromatic Ring: The benzene ring is electron-deficient due to the strong withdrawing effects of both the nitro group and the lactam (cyclic amide) functionality. This deactivates the ring towards electrophilic aromatic substitution.

-

Nitro Group: The nitro group is a key functional handle. It can be reduced to an amine group (e.g., using H₂/Pd-C, SnCl₂), which can then be used for further derivatization (e.g., acylation, diazotization). This transformation is fundamental for building more complex structures from the benzoxazolone scaffold.

Chapter 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is a non-negotiable step in scientific research. A combination of spectroscopic techniques provides a detailed fingerprint of the molecular structure.[11]

Caption: Standard workflow for the purification and analysis of a synthesized compound.

Expected Spectral Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | N-H | > 10 ppm (broad singlet) | Amide protons are typically deshielded and may exchange with D₂O. |

| Ar-H | 7.5 - 8.5 ppm | Aromatic protons are in the deshielded region; the electron-withdrawing NO₂ group will cause downfield shifts for adjacent protons. | |

| ¹³C NMR | C=O | 150 - 160 ppm | Carbonyl carbon of the lactam. |

| Ar-C | 110 - 150 ppm | Aromatic carbons, with C-NO₂ and C-O being the most downfield. | |

| FT-IR | N-H Stretch | 3100 - 3300 cm⁻¹ (broad) | Characteristic of the amide N-H bond. |

| C=O Stretch | 1750 - 1780 cm⁻¹ (strong) | Carbonyl stretching in a five-membered lactam. | |

| Ar-NO₂ Stretch | 1510-1560 cm⁻¹ (asymmetric) & 1345-1385 cm⁻¹ (symmetric) | Strong, characteristic absorptions for the nitro group. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 180 | Corresponds to the molecular weight of C₇H₄N₂O₄.[4] |

Chapter 4: Applications in Research and Development

6-Nitro-2(3H)-benzoxazolone is not typically an end-product but rather a valuable starting material and chemical tool. Its applications stem from the versatile reactivity of its scaffold.

-

Pharmaceutical Intermediate: It is a crucial building block in drug discovery.[5] The benzoxazolone core is present in compounds with a wide array of biological activities.[1][3] By reducing the nitro group to an amine and performing subsequent modifications, or by carrying out N-alkylation, chemists can synthesize libraries of novel compounds for screening against various therapeutic targets. For example, derivatives have been explored as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases.[10]

-

Fluorescent Probes and Sensors: The conjugated system of the benzoxazolone ring gives it photophysical properties that are exploited in fluorescence studies.[5] It can be incorporated into larger molecules to act as a fluorescent reporter group for biochemical assays, enabling researchers to monitor cellular processes with high sensitivity.[5]

-

Materials Science: The compound has shown potential in the formulation of advanced materials, including specialized polymers and coatings, where its rigid, heterocyclic structure can enhance performance characteristics.[5]

Chapter 5: Safety, Handling, and Storage

Due to its potential hazards, strict adherence to safety protocols is mandatory when working with 6-nitro-2(3H)-benzoxazolone.

Hazard Identification

The compound is classified with several GHS hazard statements. All personnel must review the Safety Data Sheet (SDS) before handling.

| Hazard Class | GHS Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation | [4][9] |

| Eye Irritation | H319: Causes serious eye irritation | [4][9] |

| Respiratory Irritation | H335: May cause respiratory irritation | [6][13] |

| Mutagenicity | H341: Suspected of causing genetic defects | [9] |

| Carcinogenicity | H351: Suspected of causing cancer | [9] |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | [9] |

Recommended Handling Procedures

A risk assessment should be conducted before any experiment.

-

Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust.[9] Ensure an eyewash station and safety shower are readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[7][14]

-

Handling: Avoid generating dust.[15] Use non-sparking tools. Wash hands thoroughly after handling.[7][9] Do not eat, drink, or smoke in the work area.[9]

-

Disposal: Dispose of waste in a sealed, properly labeled container in accordance with local, state, and federal regulations.[7] Do not empty into drains.[14][15]

Storage and Stability

Proper storage is essential to maintain the integrity and purity of the compound.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Some suppliers recommend refrigerated storage (0-8°C).[5]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Nitro-2(3H)-benzoxazolone is a compound of significant interest due to its versatile chemical nature and its role as a precursor to a wide range of functional molecules. Its well-defined structure, predictable reactivity at the N-H and nitro positions, and the biological relevance of its core scaffold make it an invaluable tool for researchers in medicinal chemistry, analytical science, and materials development. A comprehensive understanding of its properties, combined with stringent adherence to safety protocols, is key to unlocking its full potential in scientific innovation.

References

-

PubChem. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemcasts. (n.d.). 6-Nitro-2-benzoxazolone (CAS 4694-91-1) Properties. Retrieved from [Link]

-

Stenutz. (n.d.). 6-nitro-2(3H)-benzoxazolone. Retrieved from [Link]

-

Ribeiro da Silva, M. A. V., et al. (2018). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. Molecules, 23(1), 24. Available at: [Link]

-

Soyer, Z., et al. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie, 338(9), 405-10. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. Retrieved from [Link]

- Google Patents. (1989). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.

-

Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]

-

Poupaert, J., Carato, P., & Colacino, E. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. Current Medicinal Chemistry, 12(7), 877-885. Available at: [Link]

-

University of Wisconsin-River Falls. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Problems. Department of Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2(3H)-Benzoxazolone, 6-nitro- | C7H4N2O4 | CID 78419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-NITRO BENZOXAZOLINONE | 4694-91-1 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. lehigh.edu [lehigh.edu]

- 13. 6-Nitro-2(3H)-benzoxazolone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. zoetisus.com [zoetisus.com]

Core Chemical Identity and Properties

An In-Depth Technical Guide to 6-Nitro-2-Benzoxazolinone

This guide provides an in-depth technical overview of 6-nitro-2-benzoxazolinone, a key heterocyclic building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic insights, and critical safety protocols. We will explore the causality behind its applications, from its fundamental properties to its role as a versatile scaffold for novel therapeutic agents.

6-Nitro-2-benzoxazolinone, identified by the CAS Number 4694-91-1 , is a stable, yellow crystalline solid or powder.[1] Its structure consists of a benzene ring fused to an oxazolinone ring, with a nitro group (-NO2) substituted at the 6-position. This electron-withdrawing nitro group significantly influences the molecule's reactivity and electronic properties, making it a valuable intermediate in organic synthesis.[1]

A deprecated CAS number for this compound is 32850-87-6.[2] The IUPAC name is 6-nitro-3H-1,3-benzoxazol-2-one.[1][2]

Physicochemical Data Summary

The fundamental properties of 6-nitro-2-benzoxazolinone are summarized below for quick reference. These parameters are critical for designing experiments, predicting solubility, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 4694-91-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₄N₂O₄ | [2][3][4] |

| Molecular Weight | 180.12 g/mol | [2][3][4] |

| Appearance | White to off-white or yellow powder/needles | [1][3][6] |

| Melting Point | 248-252 °C | [3][7] |

| Density (Predicted) | 1.580 ± 0.06 g/cm³ | [3][7] |

| pKa (Predicted) | 7.89 ± 0.70 | [3][7] |

| Topological Polar Surface Area | 84.2 Ų | [1][2] |

| TSCA Status | Listed | [3][7] |

Synthesis and Reaction Pathways

The synthesis of the benzoxazolinone core is a well-established process in organic chemistry. Understanding this pathway provides context for its availability and potential for in-house production.

Primary Synthetic Route

The most direct reported method for preparing 6-nitro-2-benzoxazolinone involves the thermal cyclization of (2-hydroxy-4-nitro-phenyl)-urea.[1] This reaction proceeds by heating the urea derivative, leading to an intramolecular condensation that eliminates ammonia and forms the stable heterocyclic ring system.

Caption: General synthesis workflow for 6-nitro-2-benzoxazolinone.

This method is efficient, with reported yields around 70%.[1] A similar and well-documented approach is used for analogous compounds, such as the synthesis of 6-methoxy-2-benzoxazolinone, which involves the fusion of an amine hydrochloride with urea.[8][9][10] This parallel underscores the reliability of the urea fusion method for creating the benzoxazolinone scaffold.

Applications in Research and Drug Development

The true value of 6-nitro-2-benzoxazolinone lies in its utility as a versatile chemical scaffold. Its structure is prevalent in a variety of biologically active molecules, making it a target for derivatization in medicinal chemistry.

A Scaffold for Bioactive Compounds

The benzoxazolinone core is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets. The nitro group at the 6-position serves two primary functions: it acts as a handle for further chemical modification (e.g., reduction to an amine) and its electron-withdrawing nature can be crucial for biological activity.[11]

Derivatives of this scaffold have demonstrated a wide range of biological activities:

-

Antibacterial and Antifungal Agents: The core structure is used to synthesize new compounds with antimicrobial properties.[1][12] Studies have shown that benzoxazolinone derivatives linked to other moieties like hydrazones can exhibit broad antibacterial activity against both Gram-positive and Gram-negative pathogens.[12]

-

Antitumor Agents: The presence of a nitro group at the 5 or 6-position has been investigated for its positive effect on the ability of benzoxazole derivatives to inhibit human Topoisomerase IIα (hTopo IIα), a key target in cancer therapy.[11]

-

Antiviral Research (Anti-HIV): In the search for novel antiretroviral agents, the 2-benzoxazolinone scaffold has been identified through independent screens as a promising foundation for developing inhibitors of the HIV-1 nucleocapsid (NC) protein.[13][14]

-

Agrochemicals: It serves as a building block for creating new agrochemicals, leveraging its inherent biological activity.[1]

Caption: Role as a versatile scaffold for developing bioactive agents.

Analytical Methodologies

Accurate characterization and quantification are paramount for any chemical used in research and development. A multi-technique approach is recommended for the comprehensive analysis of 6-nitro-2-benzoxazolinone.

Recommended Analytical Workflow

-

Structural Confirmation (NMR & MS):

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure, verifying the position of the nitro group, and ensuring the absence of isomeric impurities.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition (C₇H₄N₂O₄).[2] Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) can also be employed for identification.[15]

-

-

Purity Determination (HPLC):

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the gold standard for determining the purity of the compound. Due to the aromatic nature and nitro group, the compound has a strong UV chromophore, allowing for sensitive detection.[15] This technique is crucial for quantifying the analyte in reaction mixtures or final products.

-

-

Functional Group Identification (IR):

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, such as the C=O of the cyclic carbamate (~1750-1770 cm⁻¹), the N-H bond, and the characteristic stretches of the nitro group (around 1530 and 1350 cm⁻¹).

-

Caption: A standard analytical workflow for compound characterization.

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. 6-Nitro-2-benzoxazolinone is classified as an irritant and requires careful handling to minimize exposure.

GHS Hazard Classification

This compound is associated with the following GHS hazard statements:[2][3][16]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word is Warning .[3][16]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][17]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][16]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[1][16]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[18]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at ambient or room temperature.[1][3][16] Keep away from strong oxidizing agents.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

6-Nitro-2-benzoxazolinone (CAS: 4694-91-1) is more than a simple chemical intermediate; it is a foundational scaffold for innovation in pharmaceutical and agrochemical research. Its well-defined synthesis, coupled with the versatile reactivity afforded by its functional groups, ensures its continued relevance. For researchers, a thorough understanding of its properties, analytical signatures, and stringent safety requirements is the cornerstone of leveraging this potent molecule to its full potential in the development of next-generation chemical entities.

References

-

6-Nitro-2-benzoxazolone (CAS 4694-91-1) Properties. Chemcasts. [Link]

-

6-NITRO BENZOXAZOLINONE CAS # 4694-91-1. TradingChem.com. [Link]

-

6-nitro-2-benzoxazolinone - Free SDS search. Chemsrc.com. [Link]

-

2(3H)-Benzoxazolone, 6-nitro-. PubChem, National Center for Biotechnology Information. [Link]

-

On the Synthesis of 6-Methoxy-2-benzoxazolinone. J-STAGE. [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

On the Synthesis of 6-Methoxy-2-benzoxazolinone: Agricultural and Biological Chemistry. Taylor & Francis Online. [Link]

-

On the Synthesis of 6-Methoxy-2-benzoxazolinone. Oxford Academic. [Link]

-

Safety Data Sheet: ≥98,5 %. Carl ROTH. [Link]

-

6-NITRO BENZOXAZOLINONE. Chongqing Chemdad Co., Ltd. [Link]

-

Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

- US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.

-

Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. National Institutes of Health (NIH). [Link]

-

Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. PubMed. [Link]

-

Recent advancement in drug development of nitro(NO2)-heterocyclic compounds as lead scaffolds for the treatment of Mycobacterium tuberculosis. PubMed. [Link]

-

Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2(3H)-Benzoxazolone, 6-nitro- | C7H4N2O4 | CID 78419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-NITRO BENZOXAZOLINONE | 4694-91-1 [chemicalbook.com]

- 4. 6-Nitro-2(3H)-benzoxazolone, 98% | Fisher Scientific [fishersci.ca]

- 5. chem-casts.com [chem-casts.com]

- 6. 6-NITRO BENZOXAZOLINONE CAS # 4694-91-1 [tradingchem.com]

- 7. 6-NITRO BENZOXAZOLINONE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]

- 13. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Solubility of 2(3H)-Benzoxazolone, 6-nitro- in Organic Solvents

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2(3H)-Benzoxazolone, 6-nitro- (henceforth 6-NBO), a key heterocyclic compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given the limited availability of specific quantitative solubility data in public literature, this document synthesizes information from its physicochemical properties and the behavior of analogous nitroaromatic and benzoxazolone compounds to establish a predictive solubility profile.[2][3] The core of this guide is a detailed, field-proven experimental protocol for the empirical determination of solubility, designed to equip researchers, scientists, and drug development professionals with the tools to generate reliable and reproducible data. We will explore the theoretical underpinnings of solubility, explain the causality behind experimental choices, and provide a self-validating methodology for accurate quantification.

Physicochemical Characterization of 6-NBO

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces. 6-NBO (Figure 1) possesses distinct structural features that govern its interaction with various solvents. The benzoxazolone nucleus provides a rigid, bicyclic core with both lipophilic (benzene ring) and hydrophilic (lactone-amide moiety) characteristics.[4] The addition of a strongly polar nitro group at the 6-position significantly influences the molecule's overall polarity and hydrogen bonding potential.

Figure 1. Chemical Structure of 2(3H)-Benzoxazolone, 6-nitro-

A summary of its key physicochemical properties is presented in Table 1. The high melting point suggests strong intermolecular forces in the crystal lattice, primarily due to hydrogen bonding and π-π stacking. These forces must be overcome by favorable solute-solvent interactions for dissolution to occur.

Table 1: Physicochemical Properties of 2(3H)-Benzoxazolone, 6-nitro-

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₇H₄N₂O₄ | [1][5] |

| Molecular Weight | 180.12 g/mol | [1][5] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 244-252 °C | [1][6] |

| Computed XLogP3 | 1.30 | [7] |

| Topological Polar Surface Area (TPSA) | 92.08 Ų |[7] |

The molecule's structure offers several sites for solute-solvent interactions:

-

Hydrogen Bond Donor: The N-H group of the lactam.

-

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the ether oxygen of the oxazole ring, and the oxygens of the nitro group.

-

Dipole-Dipole Interactions: The entire molecule has a significant dipole moment, dominated by the polar nitro and carbonyl groups.

-

Lipophilic Interactions: The benzene ring can engage in van der Waals forces with nonpolar solvent components.

Theoretical Principles and Predicted Solubility Profile

The principle of "like dissolves like" serves as a primary guide for predicting solubility.[2] Solvents that can effectively interact with the functional groups of 6-NBO are most likely to be effective. The high TPSA value (92.08 Ų) suggests that significant energy is required to break the solute-solute interactions within the crystal lattice, reinforcing the need for solvents that can form strong, stabilizing interactions with the solute.

Based on these principles, a qualitative solubility profile can be predicted (Table 2).

Table 2: Predicted Solubility Profile of 6-NBO in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

|---|---|---|---|

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents possess large dipole moments and are excellent hydrogen bond acceptors, allowing them to interact strongly with the N-H, C=O, and -NO₂ groups of 6-NBO. Their inability to self-associate via hydrogen bonding leaves them fully available to solvate the solute. A related compound is noted to be soluble in DMF.[8] |

| Polar Protic | Ethanol, Methanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors. While they can interact favorably with 6-NBO, their ability to form strong solvent-solvent hydrogen bonds can compete with solute-solvent interactions, potentially limiting solubility compared to polar aprotic solvents. A related compound is noted to be soluble in ethanol.[8] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF is a polar ether that may show some solvating power. Diethyl ether is significantly less polar and is expected to be a poor solvent. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents have moderate polarity but are poor hydrogen bond partners. They are unlikely to effectively overcome the strong crystal lattice energy of 6-NBO. |

| Aromatic | Toluene, Benzene | Very Low | While capable of π-π interactions with the benzene ring of 6-NBO, these solvents lack the polarity and hydrogen bonding capability to solvate the nitro and lactam functionalities. |

| Nonpolar Aliphatic | n-Hexane, Heptane | Negligible | These solvents interact only through weak van der Waals forces, which are insufficient to disrupt the strong intermolecular forces holding the 6-NBO crystal lattice together. |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable data, an empirical determination of solubility is essential. The Equilibrium Shake-Flask Method is the gold standard for this purpose due to its robustness and direct measurement of thermodynamic equilibrium.[9][10]

Workflow for Solubility Determination

The overall experimental workflow is depicted in the diagram below. This process ensures that a true thermodynamic equilibrium is reached and that the subsequent quantification is accurate.

Caption: Workflow for the Equilibrium Shake-Flask Method.

Detailed Step-by-Step Methodology

This protocol describes quantification using UV-Visible Spectrophotometry, a common and accessible method.[9]

A. Preparation of Calibration Curve:

-

Stock Solution: Accurately prepare a stock solution of 6-NBO in the solvent of interest (e.g., 100 µg/mL). If solubility is low, a more soluble solvent like DMSO may be used for the primary stock, with further dilutions made in the target solvent, ensuring the final DMSO concentration is negligible.

-

Standard Solutions: Prepare a series of at least five standard solutions by serial dilution of the stock solution. The concentration range should bracket the expected solubility of the compound.

-

Determine λmax: Scan one of the mid-range standard solutions across a UV-Vis wavelength range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).

-

Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.

-

Plot Curve: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.

B. Sample Equilibration and Preparation:

-

Add Excess Solute: Add an excess amount of solid 6-NBO to a known volume of the test solvent in a sealed, chemically inert vial (e.g., add ~10 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibrate: Place the vials in an incubator shaker or on a rotator, maintaining a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours.

-

Expertise Insight: To ensure true equilibrium is reached (a cornerstone of a self-validating system), it is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should plateau when equilibrium is achieved.

-

-

Phase Separation:

-

Allow the vials to rest at the equilibration temperature for 30 minutes to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully draw off the supernatant using a pipette and immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any fine particulate matter.

-

C. Sample Analysis and Calculation:

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the test solvent to a concentration that falls within the linear range of your calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculate Solubility: Use the equation from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final concentration of the saturated solution.

Solubility (mg/mL) = (Calculated Concentration from Curve) × (Dilution Factor)

Data Presentation

All experimentally determined solubility data should be recorded systematically. A template for this is provided below.

Table 3: Template for Recording Experimental Solubility of 6-NBO

| Organic Solvent | Temperature (°C) | Analytical Method | Solubility (mg/mL) | Solubility (mol/L) | Replicates (n) | Std. Deviation |

|---|---|---|---|---|---|---|

| e.g., Acetone | 25.0 | UV-Vis | 3 | |||

| e.g., Ethanol | 25.0 | UV-Vis | 3 |

| e.g., Toluene | 25.0 | UV-Vis | | | 3 | |

Conclusion

While published quantitative data on the solubility of 2(3H)-Benzoxazolone, 6-nitro- is scarce, a robust understanding of its physicochemical properties allows for a reliable qualitative prediction of its behavior in various organic solvents. The presence of a polar nitro group and a hydrogen-bonding lactam functionality on a benzoxazolone core suggests high solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in nonpolar media. For drug development and process chemistry, where precise data is non-negotiable, empirical determination is paramount. The detailed Equilibrium Shake-Flask protocol provided herein represents a trustworthy and authoritative method for generating such critical data, empowering researchers to make informed decisions in their scientific endeavors.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Nitrophenol.

- Chem-Impex. (n.d.). 6-Nitrobenzoxazole-2(3H)-one.

- PubChem. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-. National Center for Biotechnology Information.

- BenchChem. (n.d.). Solubility of 1,2,3-Trimethyl-4-nitrobenzene in Organic Solvents: An In-depth Technical Guide.

- ChemBK. (2024). 6-NITRO-1,3-BENZOXAZOLE - Introduction.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Fisher Scientific. (n.d.). 6-Nitro-2(3H)-benzoxazolone, 98%.

- University of Toronto. (2023). Solubility of Organic Compounds.

- PubChem. (n.d.). 2(3H)-Benzoxazolone. National Center for Biotechnology Information.

- MDPI. (2017). Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone.

- ChemicalBook. (2025). 6-NITRO BENZOXAZOLINONE.

- ResearchGate. (2023). Synthesis and biological profile of benzoxazolone derivatives.

- Chemcasts. (n.d.). 6-Nitro-2-benzoxazolone (CAS 4694-91-1) Properties.

- PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives.

- PubMed. (1999). Solubility profiles of some isoxazolyl-naphthoquinone derivatives.

- ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- ECHEMI. (n.d.). Buy 6-NITRO BENZOXAZOLINONE from HANGZHOU LEAP CHEM CO., LTD..

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2(3H)-Benzoxazolone, 6-nitro- | C7H4N2O4 | CID 78419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-NITRO BENZOXAZOLINONE | 4694-91-1 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Signature of 6-Nitro-2-Benzoxazolinone: A Technical Guide for Researchers

Introduction: The Molecular Blueprint of a Versatile Scaffold

6-Nitro-2-benzoxazolinone is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the electron-withdrawing nitro group, imparts unique chemical and photophysical properties, making it a valuable scaffold for the synthesis of novel bioactive agents and functional materials.[1] Accurate and comprehensive structural elucidation is the bedrock of any research and development endeavor. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize 6-nitro-2-benzoxazolinone.

This document moves beyond a mere listing of data. It is designed to provide researchers, scientists, and drug development professionals with a practical understanding of how each spectroscopic method contributes to the unequivocal identification and characterization of this molecule. We will delve into the causality behind the spectral features, offering insights into how the molecular structure dictates the observed data.

Molecular Structure and Isotopic Abundance

Before delving into the spectral data, it is essential to establish the fundamental properties of 6-nitro-2-benzoxazolinone.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₄ | [2][3] |

| Molecular Weight | 180.12 g/mol | [2][3] |

| CAS Number | 4694-91-1 | [2][3] |

The presence of nitrogen (¹⁴N) and the isotopic abundance of carbon (¹³C) and oxygen (¹⁸O) will give rise to characteristic isotopic patterns in high-resolution mass spectrometry, which can be a powerful tool for formula determination.

Caption: Structure of 6-nitro-2-benzoxazolinone with atom numbering.

I. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For 6-nitro-2-benzoxazolinone, Electron Ionization (EI) is a common method for generating a mass spectrum.

Expected Mass Spectral Data (Electron Ionization)

While a publicly available, fully annotated experimental mass spectrum is not readily accessible, a theoretical fragmentation pattern can be reliably predicted based on the known behavior of nitroaromatic compounds and benzoxazolinone cores.

| m/z (relative intensity) | Ion Formula | Fragment Lost | Proposed Fragment Structure |

| 180 (M⁺•, high) | [C₇H₄N₂O₄]⁺• | - | Molecular Ion |

| 150 (moderate) | [C₇H₄NO₃]⁺• | NO | Loss of nitric oxide |

| 134 (moderate) | [C₇H₄N₂O₂]⁺• | O₂ | Loss of molecular oxygen |

| 122 (high) | [C₇H₄NO₂]⁺ | NO₂ | Loss of nitro radical |

| 106 (moderate) | [C₆H₄NO]⁺ | CO, NO | Loss of carbon monoxide and nitric oxide |

| 94 (moderate) | [C₆H₄N]⁺ | CO, NO₂ | Loss of carbon monoxide and nitro radical |

| 78 (low) | [C₅H₄N]⁺ | CO, CO, H | Complex rearrangement |

Interpretation of the Fragmentation Pattern

The fragmentation of 6-nitro-2-benzoxazolinone under EI-MS is expected to be initiated by the ionization of the molecule to form the molecular ion (M⁺•) at m/z 180. The stability of the aromatic system should result in a relatively abundant molecular ion peak.

Key fragmentation pathways include:

-

Loss of NO and NO₂: The nitro group is a common site for fragmentation. The loss of a nitric oxide radical (•NO, 30 Da) to give a fragment at m/z 150, or the loss of a nitro radical (•NO₂, 46 Da) to yield a more stable even-electron ion at m/z 122, are characteristic fragmentation pathways for nitroaromatic compounds.

-

Loss of CO: The lactam (cyclic amide) ring contains a carbonyl group that can be lost as carbon monoxide (CO, 28 Da). This can occur from the molecular ion or subsequent fragment ions. For instance, the fragment at m/z 122 could lose CO to give an ion at m/z 94.

-

Rearrangements: Complex rearrangements can occur, especially after the initial fragmentation steps, leading to the formation of smaller, stable aromatic cations.

Caption: Proposed major fragmentation pathway for 6-nitro-2-benzoxazolinone in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 6-nitro-2-benzoxazolinone is prepared in a volatile organic solvent such as methanol or acetonitrile (typically 1 mg/mL).

-

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

-

Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

II. Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of 6-nitro-2-benzoxazolinone will be characterized by absorptions corresponding to the vibrations of its key structural motifs.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-3100 | Medium | N-H Stretch | Amide (lactam) |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |

| ~1760 | Strong | C=O Stretch | Carbonyl (lactam) |

| 1620-1580 | Medium | C=C Stretch | Aromatic Ring |

| 1530-1500 | Strong | N=O Asymmetric Stretch | Nitro Group |

| 1350-1330 | Strong | N=O Symmetric Stretch | Nitro Group |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

| 800-700 | Strong | C-H Out-of-plane Bend | Aromatic Substitution |

Interpretation of the IR Spectrum

The IR spectrum provides a "fingerprint" of the molecule's functional groups:

-

N-H Stretch: A medium intensity band in the region of 3300-3100 cm⁻¹ is expected for the N-H stretching vibration of the lactam. In the solid state, hydrogen bonding may broaden this peak.

-

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

-

Carbonyl Stretch: A strong, sharp absorption band around 1760 cm⁻¹ is a key diagnostic feature for the C=O stretch of the five-membered lactam ring. The ring strain slightly increases the frequency compared to a typical acyclic amide.

-

Nitro Group Stretches: The presence of the nitro group is unequivocally confirmed by two strong absorption bands: the asymmetric N=O stretch between 1530-1500 cm⁻¹ and the symmetric N=O stretch between 1350-1330 cm⁻¹.[4]

-

Aromatic Region: C=C stretching vibrations within the benzene ring typically appear in the 1620-1450 cm⁻¹ region.

-

C-O Stretch: The C-O-C stretching of the aryl ether component of the benzoxazolinone ring will give rise to a strong band, typically around 1250 cm⁻¹.

-

Aromatic C-H Bending: Strong bands in the 800-700 cm⁻¹ region result from out-of-plane C-H bending and are indicative of the substitution pattern on the aromatic ring.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: A small amount of 6-nitro-2-benzoxazolinone (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.

-

Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent pellet.

-

Background Spectrum: An IR spectrum of a blank KBr pellet is recorded as the background.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

The choice of solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for benzoxazolinone derivatives due to their good solubility in this solvent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~11.8 | Singlet, broad | 1H | - | N-H (amide) |

| ~8.1 | Doublet | 1H | ~2.5 | H-5 |

| ~7.9 | Doublet of Doublets | 1H | ~8.5, 2.5 | H-7 |

| ~7.4 | Doublet | 1H | ~8.5 | H-4 |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region and one broad signal for the amide proton.

-

Amide Proton (N-H): The amide proton is expected to appear as a broad singlet at a downfield chemical shift (around 11.8 ppm) due to its acidic nature and potential for hydrogen bonding with the DMSO solvent.

-

Aromatic Protons: The aromatic protons will be deshielded due to the electron-withdrawing effects of the nitro group and the benzoxazolinone ring system.

-

H-5: This proton is ortho to the nitro group and is expected to be the most deshielded, appearing as a doublet with a small meta coupling to H-7.

-

H-7: This proton is meta to the nitro group and ortho to the amide nitrogen. It will appear as a doublet of doublets, showing a larger ortho coupling to H-4 and a smaller meta coupling to H-5.

-

H-4: This proton is para to the nitro group and will be a doublet due to ortho coupling with H-7.

-

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~154 | C=O (C-2) |

| ~148 | C-NO₂ (C-6) |

| ~142 | C-O (C-7a) |

| ~132 | C-N (C-3a) |

| ~118 | C-5 |

| ~115 | C-7 |

| ~110 | C-4 |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule.

-

Carbonyl Carbon (C-2): The carbonyl carbon of the lactam will be the most deshielded carbon, appearing around 154 ppm.

-

Aromatic Carbons:

-

The carbon directly attached to the nitro group (C-6) will be significantly deshielded, appearing around 148 ppm.

-

The two carbons attached to the heteroatoms of the oxazolinone ring (C-7a and C-3a) will also be deshielded, appearing in the 142-132 ppm range.

-

The remaining three aromatic carbons (C-4, C-5, and C-7) will appear at higher field strengths, with their precise chemical shifts influenced by the electronic effects of the substituents.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 6-nitro-2-benzoxazolinone is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 6-nitro-2-benzoxazolinone, integrating data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. MS confirms the molecular weight and provides insights into fragmentation pathways. IR spectroscopy identifies the key functional groups, while NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework.

This technical guide serves as a valuable resource for researchers, providing not only the expected spectral data but also the underlying principles for their interpretation. By understanding the relationship between molecular structure and spectroscopic output, scientists can confidently characterize 6-nitro-2-benzoxazolinone and its derivatives, paving the way for new discoveries in drug development and materials science.

References

-

PubChem. 2(3H)-Benzoxazolone, 6-nitro-. [Link]

-

SpectraBase. 6-Nitro-2-benzoxazolinone. [Link]

-

LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]

Sources

An In-depth Technical Guide to the Commercial Availability of 2(3H)-Benzoxazolone, 6-nitro-

Abstract

This technical guide provides a comprehensive overview of the commercial availability, procurement, and handling of 2(3H)-Benzoxazolone, 6-nitro- (CAS No. 4694-91-1), a key heterocyclic compound utilized in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering critical data on suppliers, material specifications, and safety protocols. The guide synthesizes technical data with practical insights to facilitate informed purchasing decisions and ensure safe laboratory practices.

Introduction: The Significance of 2(3H)-Benzoxazolone, 6-nitro-

The benzoxazolone scaffold is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] 2(3H)-Benzoxazolone, 6-nitro- (also known as 6-nitro-2-benzoxazolinone) is a vital derivative within this class. Its unique electronic and structural properties, conferred by the nitro group, make it a valuable intermediate and building block in the synthesis of novel compounds for drug discovery and development.[3] Specifically, benzoxazolone derivatives have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, and myeloperoxidase inhibitory effects.[4][5]

Beyond pharmaceuticals, this compound is employed in materials science for developing advanced polymers and as a fluorescent probe in biochemical assays.[3] Given its broad applicability, a clear understanding of its commercial landscape is essential for the scientific community. This guide aims to provide that clarity, detailing the compound's properties, commercial sources, and best practices for its acquisition and use.

Chemical Identity and Physicochemical Properties

Accurate identification is the first step in procurement. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

Key Identifiers:

-

Systematic Name: 6-nitro-1,3-benzoxazol-2(3H)-one[6]

-

Common Synonyms: 6-Nitro-2-benzoxazolinone, 6-Nitrobenzoxazolone[7][8]

A summary of its key physicochemical properties is presented below. These values are critical for experimental design, influencing factors such as solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 180.12 g/mol | [3][6][7][11] |

| Appearance | Pale yellow to pale cream solid, crystals, or powder | [3][9] |

| Melting Point | 241 - 252 °C | [3][8][9] |

| Density | 1.6 ± 0.1 g/cm³ | [8] |

| Purity (Typical) | ≥97.5% (HPLC) | [3][9] |

Commercial Availability and Supplier Analysis

2(3H)-Benzoxazolone, 6-nitro- is readily available from a variety of chemical suppliers catering to research and bulk manufacturing needs. The choice of supplier often depends on the required purity, quantity, lead time, and cost. For most discovery and preclinical applications, a purity of ≥98% is recommended to ensure reproducibility and minimize the impact of impurities on experimental results.

Below is a comparative table of prominent commercial suppliers. It is crucial to verify current stock and pricing directly with the vendors.

| Supplier | Typical Purity | Common Pack Sizes | Notes |

| Thermo Scientific Chemicals | 98% | 1 g, 5 g | Assay by HPLC ≥97.5%.[9] |

| Chem-Impex | ≥98% (HPLC) | 1 g, 5 g, 25 g | Listed as a versatile intermediate for pharmaceuticals and agrochemicals.[3] |

| US Biological Life Sciences | Highly Purified | 2 g, 5 g, 10 g, 25 g, 50g | Marketed under the "Biochemicals" group.[13] |

| Parchem | N/A | Bulk quantities | Specialty chemical supplier for worldwide distribution.[7] |

| ECHEMI (Platform) | Industrial Grade | Bulk (e.g., per KG) | Connects with manufacturers like XIAMEN EQUATION CHEMICAL CO.,LTD and traders like HANGZHOU LEAP CHEM CO., LTD.[8][14] |

Expert Insight: When selecting a supplier, the critical determinant is the intended application. For early-stage in vitro screening or cell-based assays, a high-purity grade (e.g., >98%) from a reputable supplier like Thermo Scientific is paramount to avoid confounding results from unknown impurities. For large-scale synthesis where the compound is a starting material, an industrial grade from a platform like ECHEMI may be more cost-effective, with the understanding that re-crystallization or other purification steps may be necessary upon receipt.

Procurement and Safe Handling Workflow

A systematic approach to procuring and handling chemical reagents is fundamental to laboratory safety and experimental success. The following workflow outlines the key decision points and actions from selection to use.

Caption: Procurement and Safe Handling Workflow for 2(3H)-Benzoxazolone, 6-nitro-.

Detailed Protocol for Safe Handling and Storage

This protocol is a self-validating system, grounded in standard GHS (Globally Harmonized System) classifications and supplier recommendations.

1. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique. Wear a lab coat.[15]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust.[8][15]

2. Handling and Use:

-

Wash hands thoroughly after handling.[15]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[17]

3. Storage:

-

Temperature: Store in a cool place. Some suppliers recommend refrigerated conditions (0-8°C).[3]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[17][18]

4. First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[15]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[15]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][15]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[15]

-

In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[15][16]

Trustworthiness: This protocol is based on aggregated hazard information from multiple sources, including GHS classifications which indicate the compound causes skin and serious eye irritation.[6] Adherence to these steps mitigates the primary risks associated with handling this chemical.

Conclusion

2(3H)-Benzoxazolone, 6-nitro- is a commercially accessible and valuable compound for scientific research, particularly in the fields of drug development and material science. Its procurement is straightforward, with several reputable suppliers offering high-purity grades suitable for sensitive applications. By following the structured workflow and safety protocols outlined in this guide, researchers can confidently and safely incorporate this versatile building block into their experimental designs, paving the way for new discoveries.

References

-

6-Nitrobenzoxazole-2(3H)-one. Chem-Impex.

-

6-Nitro-3H-1,3-benzoxazol-2-one. Parchem.

-

6-nitrobenzoxazole-2(3h)-one suppliers USA. ChemicalRegister.

-

Buy 6-NITRO BENZOXAZOLINONE Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD. ECHEMI.

-

2(3H)-Benzoxazolone, 6-nitro-. PubChem, National Center for Biotechnology Information.

-

Buy 6-NITRO BENZOXAZOLINONE from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.

-

6-NITRO BENZOTHIAZOLE CAS NO 2942-06-5 MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd.

-

6-Nitro-2(3H)-benzoxazolone, 98%. Thermo Scientific Chemicals.

-

SAFETY DATA SHEET - NBD-F. Tokyo Chemical Industry Co., Ltd.

-

SAFETY DATA SHEET - 2-Benzothiazolamine, 6-nitro-. Fisher Scientific.

-

Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. MDPI.

-

SAFETY DATA SHEET - 6-Acetyl-2(3H)-benzoxazolone. Fisher Scientific.

-

Safety Data Sheet - 6-Nitrobenzothiazole. Angene Chemical.

-

6-Nitro-2(3H)-benzoxazolone, 98%. Fisher Scientific.

-

Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. PubMed.

-

Synthesis of Benzoxazolones. Organic Chemistry Portal.

-

2(3H)-Benzoxazolone, 6-nitro- - Substance Details. US EPA.

-

US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds. Google Patents.

-

6-nitro-2(3H)-benzoxazolone. Stenutz.

-

Application Notes and Protocols for 6-Nitro-2-(p-tolyl)benzo[d]oxazole and Structurally Related Compounds. Benchchem.

-

Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. PubMed.

-

2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. PubMed.

-

6-NITRO-1,3-BENZOXAZOLE. ChemBK.

-

(PDF) 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. ResearchGate.

Sources

- 1. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2(3H)-Benzoxazolone, 6-nitro- | C7H4N2O4 | CID 78419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. echemi.com [echemi.com]

- 9. 6-Nitro-2(3H)-benzoxazolone, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 6-Nitro-2(3H)-benzoxazolone, 98% | Fisher Scientific [fishersci.ca]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. 6-nitro-2(3H)-benzoxazolone [stenutz.eu]

- 13. 6-nitrobenzoxazole-2(3h)-one suppliers USA [americanchemicalsuppliers.com]

- 14. echemi.com [echemi.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. angenechemical.com [angenechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

A Researcher's Guide to Sourcing and Qualifying 6-Nitro-2-Benzoxazolinone for Drug Discovery

An In-depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of starting materials is paramount. The success of a synthesis, the validity of biological assays, and the ultimate viability of a drug candidate are all intrinsically linked to the quality of the chemical building blocks used. 6-Nitro-2-benzoxazolinone, a key intermediate in the synthesis of a variety of biologically active compounds, is no exception. This guide provides a comprehensive overview for researchers on sourcing, evaluating, and handling this critical reagent to ensure the reliability and reproducibility of their scientific endeavors.

The Significance of 6-Nitro-2-Benzoxazolinone in Medicinal Chemistry

6-Nitro-2-benzoxazolinone is a versatile heterocyclic compound that serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its benzoxazolinone core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of pharmacological activities. The nitro group at the 6-position provides a strategic handle for further chemical modifications, allowing for the introduction of various functional groups to modulate the biological activity, pharmacokinetic properties, and target specificity of the resulting molecules.

The benzoxazolinone scaffold has been explored for its potential in developing treatments for a variety of diseases. For instance, derivatives have been investigated for their activity as inhibitors of the HIV-1 nucleocapsid protein, a novel target for antiretroviral therapy[1][2]. Furthermore, the broader class of benzoxazolones has shown promise in the development of antibacterial agents and compounds with anti-inflammatory properties[3][4]. The ability to readily derivatize the 6-nitro group makes 6-nitro-2-benzoxazolinone a sought-after starting material for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Identifying and Qualifying Suppliers of Research-Grade 6-Nitro-2-Benzoxazolinone

The selection of a reliable supplier is a critical first step in the procurement of any chemical reagent. For a specialized intermediate like 6-nitro-2-benzoxazolinone, it is essential to partner with suppliers who can provide not only the material itself but also comprehensive documentation and a commitment to quality.

Potential Suppliers

A survey of the chemical supplier landscape reveals several companies that list 6-nitro-2-benzoxazolinone in their catalogs for research purposes. These range from large, well-established distributors to more specialized manufacturers. Some notable suppliers include:

-

Fisher Scientific : A major distributor of scientific products, offering 6-nitro-2(3H)-benzoxazolone with a stated purity of 98%[5].

-

HANGZHOU LEAP CHEM CO., LTD. : A specialized fine chemical supplier for research and development, positioning themselves as a customer-oriented enterprise with a broad range of innovative chemical products[6].

-

XIAMEN EQUATION CHEMICAL CO.,LTD : A manufacturer of 6-nitro-2-benzoxazolinone, providing basic information about the compound's properties[7].

-

CP Lab Safety : A supplier offering 6-nitro-2-benzothiazolinone, a related but distinct compound, highlighting the importance of verifying the exact chemical structure when ordering[8].

-

Chem-Impex : A supplier of various chemical intermediates, including the related compound 6-amino-2-benzoxazolinone, which can be a useful starting material or a potential impurity[9].

It is important to note that availability and product specifications can change, so researchers should always verify the current status with the supplier.

A Workflow for Supplier Qualification

A systematic approach to qualifying suppliers is essential to mitigate risks associated with poor quality reagents. The following workflow, illustrated in the diagram below, outlines a robust process for selecting a suitable supplier.

Caption: A stepwise workflow for the qualification of chemical suppliers.

Technical Specifications and In-House Quality Control

Upon receiving a shipment of 6-nitro-2-benzoxazolinone, it is imperative to conduct in-house quality control (QC) to verify its identity, purity, and integrity. This step is crucial for ensuring the reproducibility of experimental results.

Typical Specifications

Research-grade 6-nitro-2-benzoxazolinone should ideally meet the following specifications:

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white or light yellowish-brown powder/needles | Visual Inspection |

| Identity | Conforms to the structure of 6-nitro-2-benzoxazolinone | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity | ≥98% | HPLC, GC |

| Melting Point | 248-252 °C (literature value)[10] | Melting Point Apparatus |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in other organic solvents | Solubility Testing |

Step-by-Step Protocol for QC Analysis

The following is a general protocol for the analytical characterization of 6-nitro-2-benzoxazolinone.

Objective: To confirm the identity and assess the purity of a supplied batch of 6-nitro-2-benzoxazolinone.

Materials:

-

6-nitro-2-benzoxazolinone sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis

-

HPLC-grade acetonitrile and water

-

Formic acid (optional, for HPLC mobile phase)

-

Analytical balance

-

NMR spectrometer

-

HPLC system with a UV detector

-

Mass spectrometer

Procedure:

1. Sample Preparation:

- Accurately weigh a small amount of the 6-nitro-2-benzoxazolinone sample for each analytical technique.

- For NMR analysis, dissolve approximately 5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in an NMR tube.

- For HPLC analysis, prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

- For mass spectrometry, prepare a dilute solution of the sample in a suitable solvent for direct infusion or LC-MS analysis.

2. ¹H and ¹³C NMR Spectroscopy:

- Acquire ¹H and ¹³C NMR spectra of the sample.

- Expected ¹H NMR signals (in DMSO-d₆): The spectrum should show characteristic peaks for the aromatic protons and the N-H proton of the benzoxazolinone ring system. The chemical shifts and coupling patterns should be consistent with the structure of 6-nitro-2-benzoxazolinone.

- Expected ¹³C NMR signals (in DMSO-d₆): The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.

- Analysis: Compare the obtained spectra with reference spectra or predicted spectra to confirm the identity of the compound. Integrate the peaks in the ¹H NMR spectrum to assess the relative ratios of protons and to identify any potential impurities.

3. High-Performance Liquid Chromatography (HPLC):

- Method:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid) is typically effective. For example, a linear gradient from 10% to 90% acetonitrile over 15-20 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

- Analysis: Inject the prepared sample solution. The resulting chromatogram should show a major peak corresponding to 6-nitro-2-benzoxazolinone. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

4. Mass Spectrometry (MS):

- Method: Electrospray ionization (ESI) in negative or positive ion mode is a common technique.

- Analysis: The mass spectrum should show a molecular ion peak corresponding to the exact mass of 6-nitro-2-benzoxazolinone (C₇H₄N₂O₄, exact mass: 180.0171). The observed mass should be within a few ppm of the calculated mass.

The following diagram illustrates the decision-making process based on the QC results.

Caption: A workflow for the internal quality control and lot acceptance of 6-nitro-2-benzoxazolinone.

Safe Handling and Storage

Proper handling and storage of 6-nitro-2-benzoxazolinone are essential for maintaining its quality and ensuring the safety of laboratory personnel.

-